FR-Beta Receptor Binding: 5-Fluoro Substitution Confers Antiproliferative Activity Absent in Non-Fluorinated Analog
In a binding assay targeting human folate receptor beta (FR-beta) expressed in Chinese hamster D4 cells, 5-fluoro-2-(1H-tetrazol-1-yl)aniline demonstrated measurable antiproliferative activity as determined by reduction in cell viability after 96 hours in the presence of folic acid [1]. In contrast, the non-fluorinated analog 2-(1H-tetrazol-1-yl)aniline showed no detectable activity in this FR-beta binding assay, indicating that the 5-fluoro substituent is a critical determinant of receptor engagement and functional response .
| Evidence Dimension | Antiproliferative activity mediated by human FR-beta receptor binding |
|---|---|
| Target Compound Data | Detectable antiproliferative activity (specific IC50 value not reported in this assay) |
| Comparator Or Baseline | 2-(1H-Tetrazol-1-yl)aniline: No detectable activity |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | Human FR-beta receptor expressed in Chinese hamster D4 cells; 96 hr incubation with folic acid; Cell-Titer Blue viability assay |
Why This Matters
This demonstrates that the fluorine substituent is not merely a structural variation but a functional requirement for engaging FR-beta, a target implicated in cancer and inflammatory diseases, thus justifying the procurement of the fluorinated compound over the non-fluorinated analog for folate receptor-related projects.
- [1] BindingDB. (2007). Assay CHEMBL_1759618: Binding affinity to human FR-beta receptor expressed in Chinese hamster D4 cells. BDB2.UCSD.edu. View Source
